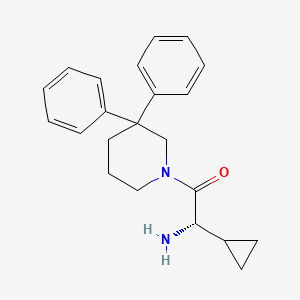![molecular formula C6H12O6S6 B12372432 [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid is a complex organosulfur compound characterized by its unique structure containing multiple sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid typically involves the reaction of sulfur-containing precursors under controlled conditions. One common method includes the condensation of thioglycolic acid derivatives with appropriate sulfonating agents under basic conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as mixing, heating, and purification to isolate the desired product. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and organic solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.
Aplicaciones Científicas De Investigación
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in similar applications.
Sulfonamides: Known for their use in antibiotics, they also contain sulfur and have comparable chemical properties.
Uniqueness
What sets this compound apart is its specific arrangement of sulfur atoms, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C6H12O6S6 |
|---|---|
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
[8-(sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid |
InChI |
InChI=1S/C6H12O6S6/c7-17(8,9)3-5-1-13-14-2-6(16-15-5)4-18(10,11)12/h5-6H,1-4H2,(H,7,8,9)(H,10,11,12) |
Clave InChI |
CBHYORIGHCURGO-UHFFFAOYSA-N |
SMILES canónico |
C1C(SSC(CSS1)CS(=O)(=O)O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)






![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




